4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C15H11F3O2 It is characterized by the presence of a trifluoroethoxy group attached to a biphenyl structure, with an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-[1,1’-biphenyl]-3-carbaldehyde.
Trifluoroethoxylation: The 4-bromo-[1,1’-biphenyl]-3-carbaldehyde is then subjected to a nucleophilic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. This reaction introduces the trifluoroethoxy group at the 4-position.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: 2,2,2-Trifluoroethanol (CF3CH2OH) in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: 4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: These compounds share the trifluoroethoxy group and have been studied for their anti-cancer and anti-diabetic properties.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives: These compounds also contain the trifluoroethoxy group and have shown potential as inhibitors of AURKA and VEGFR-2, making them candidates for glioblastoma treatment.
Uniqueness
4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific structural arrangement, which combines the biphenyl core with a trifluoroethoxy group and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-phenyl-2-(2,2,2-trifluoroethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)10-20-14-7-6-12(8-13(14)9-19)11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTNTVIAOVCPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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